Home > Products > Screening Compounds P95361 > 2-(4-nitrophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate
2-(4-nitrophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate -

2-(4-nitrophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate

Catalog Number: EVT-4689641
CAS Number:
Molecular Formula: C20H15N3O8
Molecular Weight: 425.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , , ]. It exhibits no agonist activity on its own but enhances the response of mGluR5 to agonists like glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG). CPPHA's mechanism of action involves binding to a novel allosteric site on mGluR5, distinct from the MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site. This compound has been instrumental in exploring the complexities of mGluR5 allosteric modulation and its potential therapeutic applications for various central nervous system disorders.

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), both of which act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) [, ]. It exhibits strong affinity for the MPEP site, and its PAM activity is directly related to this interaction. VU-29 is particularly valuable for its selectivity in potentiating mGluR5-mediated responses without affecting mGluR1, making it a valuable tool for studying mGluR5 function in native systems.

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P is a lipophilic derivative of thalidomide, synthesized to enhance the parent compound's characteristics and efficacy. Studies show that 6P exhibits immunomodulatory and anti-inflammatory effects [, , ]. It interacts with bovine serum albumin (BSA), specifically binding at site II (sub-domain IIIA) through van der Waals forces and hydrogen bonding. This interaction plays a crucial role in the compound's pharmacokinetic properties and its ability to reach its target sites in the body.

N-(1, 3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea

Compound Description: This series of compounds, labelled 4(a1-a10), were synthesized and evaluated for their anticonvulsant activity and neurotoxicity profiles . They showed promising results in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, exhibiting low toxicity with a high protective index, particularly in the MES screen.

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substitutedphenyl)-1,3-thiazolidine -3-carbothioamide

Compound Description: This series of compounds, designated 5(a1, a2, a4, and a10), were synthesized alongside the thiourea derivatives mentioned above . They were also evaluated for anticonvulsant activity and neurotoxicity.

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1)

Compound Description: C1 is a phthalimide derivative investigated as a potential drug candidate for treating sickle cell disease (SCD) symptoms [, ]. In vivo genotoxicity studies using a micronucleus test in mice demonstrated that C1 does not exhibit significant genotoxic activity compared to the standard SCD treatment, hydroxyurea. This suggests that C1 could be a safer alternative to hydroxyurea for managing SCD symptoms.

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate (C2)

Compound Description: C2, like C1, is a phthalimide derivative researched as a potential drug candidate for managing sickle cell disease (SCD) symptoms [, ]. In vivo genotoxicity studies using a micronucleus test in mice revealed that C2, similar to C1, did not show significant genotoxic activity compared to hydroxyurea, the standard treatment for SCD. This finding suggests that C2 could be a safer option than hydroxyurea for managing SCD.

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C3)

Compound Description: C3 is another phthalimide derivative explored as a potential drug candidate for the treatment of sickle cell disease (SCD) symptoms [, ]. Like C1 and C2, in vivo genotoxicity studies in mice using a micronucleus test revealed that C3 does not show significant genotoxic activity compared to hydroxyurea. This lack of genotoxicity suggests that C3 could offer a safer approach to managing SCD symptoms than the standard treatment with hydroxyurea.

Properties

Product Name

2-(4-nitrophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate

Molecular Formula

C20H15N3O8

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C20H15N3O8/c24-16(12-5-7-13(8-6-12)23(29)30)11-31-18(26)9-21-17(25)10-22-19(27)14-3-1-2-4-15(14)20(22)28/h1-8H,9-11H2,(H,21,25)

InChI Key

LXOTZWQQBHEHBE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.